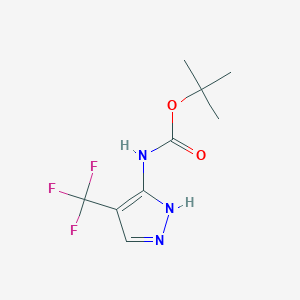
(4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group attached to a pyrazole ring, which is further linked to a carbamic acid tert-butyl ester moiety. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it valuable in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester typically involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is catalyzed by copper(II) triflate (Cu(OTf)2) in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like acetonitrile at 35°C . This method provides moderate to excellent yields with high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
科学研究应用
Chemistry
In chemistry, (4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in the development of new drugs.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can enhance the potency and selectivity of drugs, leading to more effective treatments with fewer side effects.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for creating more efficient pesticides, herbicides, and advanced materials with improved performance characteristics.
作用机制
The mechanism of action of (4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to more potent biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds also contain trifluoromethyl groups and exhibit similar chemical and biological properties.
Fluorinated pyridines: These compounds share the fluorine-containing substituents and are used in similar applications in pharmaceuticals and agrochemicals.
Trifluoromethylated triazoles: These compounds are structurally similar and are used in various fields, including medicinal chemistry and materials science.
Uniqueness
What sets (4-Trifluoromethyl-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester apart from similar compounds is its specific combination of the trifluoromethyl group with the pyrazole and carbamic acid tert-butyl ester moieties. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications where enhanced stability, bioavailability, and potency are desired.
属性
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-8(2,3)17-7(16)14-6-5(4-13-15-6)9(10,11)12/h4H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPLYLDLWZNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester](/img/structure/B8190358.png)
![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190364.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190367.png)
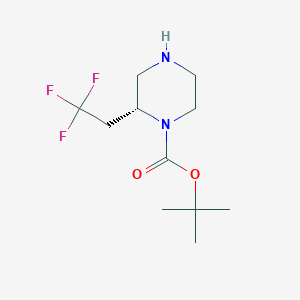
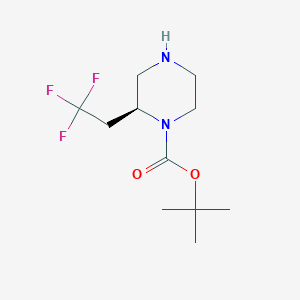
![4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8190390.png)
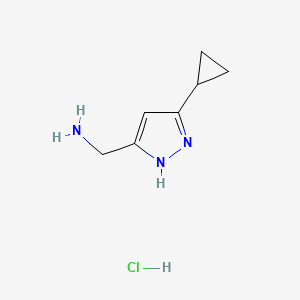
![6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8190403.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride](/img/structure/B8190411.png)
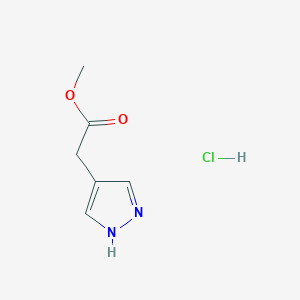
![3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B8190429.png)
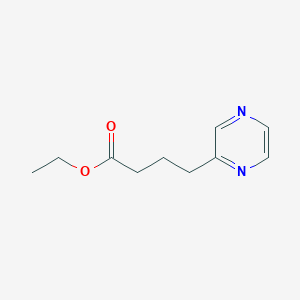
![4-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8190454.png)

